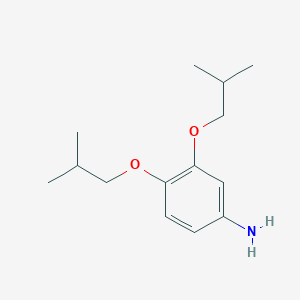

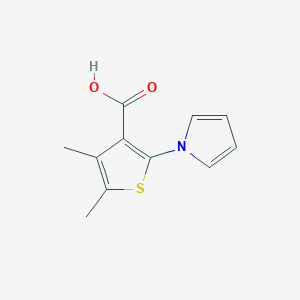

![molecular formula C16H15ClO3 B1348713 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 325856-53-9](/img/structure/B1348713.png)

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

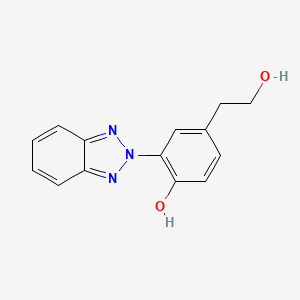

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, also known as CBEB, is an aryl aldehyde. It is a colorless crystalline solid that is soluble in alcohols, ethers, and benzene. CBEB has a wide range of applications in organic synthesis, as well as in the study of biochemical and physiological processes.

科学的研究の応用

Synthesis of Antagonist Derivatives

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde has been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives have shown promise as novel non-peptide CCR5 antagonists, with their structures characterized by NMR, CNMR, and MS, and tested for biological activity. The process involves elimination, reduction, and bromination reactions to achieve the final products, highlighting the compound's versatility in medicinal chemistry research (Bi, 2015).

Photocatalytic Oxidation Studies

In the field of photocatalysis, 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde-related compounds have been investigated for their reactivity under visible light irradiation. Specifically, studies have demonstrated the selective photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, into their corresponding aldehydes using TiO2 photocatalysts under O2 atmosphere. This research sheds light on the potential of such compounds in green chemistry and sustainable chemical processes (Higashimoto et al., 2009).

Advanced Material Synthesis

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde serves as a key precursor in synthesizing advanced materials with potential electronic and optical applications. Its derivatives have been explored for their nonlinear optical properties, electronic structure, and vibrational dynamics through comprehensive studies combining spectroscopic techniques and theoretical calculations. This multidisciplinary approach offers insights into the material's properties at the molecular level, paving the way for innovations in material science (Ribeiro-Claro et al., 2021).

Anticancer Activity Exploration

Exploratory research into the anticancer properties of benzyloxybenzaldehyde derivatives, including those structurally related to 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, has revealed promising results against certain cancer cell lines. By synthesizing a series of derivatives and testing them against the HL-60 cell line, researchers have begun to establish preliminary structure-activity relationships. These studies not only contribute to the understanding of the compound's pharmacological potential but also guide the design of novel anticancer agents (Lin et al., 2005).

特性

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLDPXJDXURLIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351214 |

Source

|

| Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

CAS RN |

325856-53-9 |

Source

|

| Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

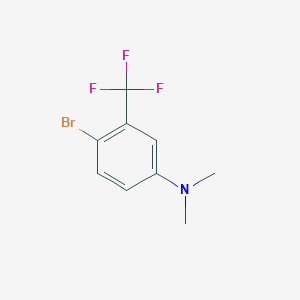

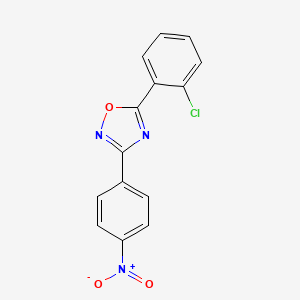

![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)